[4-((S)-2-Amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester
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Overview
Description
[4-((S)-2-Amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester is a synthetic organic compound with significant importance in the fields of chemistry, biology, and medicine. Its complex molecular structure, combining several functional groups, allows for versatile applications and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-((S)-2-Amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester typically involves multi-step organic reactions. Initially, the starting materials undergo a series of protective and deprotection steps, followed by amide bond formation, cyclopropanation, and esterification. Reaction conditions often include:
Solvents: Dichloromethane, ethanol, and water.
Catalysts: Palladium on carbon, acid catalysts.
Temperature: Generally, reactions are carried out at temperatures ranging from room temperature to 80°C.
Industrial Production Methods: Industrial production of this compound involves scaling up laboratory processes with an emphasis on efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxides and hydroxides.
Reduction: Reduction reactions typically yield amines and alkanes.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, introducing diverse functional groups.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Hydrogenation using palladium catalysts or lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles, or electrophiles under basic or acidic conditions.
Major Products: Depending on the reaction type, products can range from simple alcohols and amines to complex polymers and derivatives, enhancing the compound's utility in various applications.
Chemistry:
As an intermediate in organic synthesis.
Development of new materials and polymers.
Biology:
Potential use in biochemical assays and enzyme studies.
Investigating metabolic pathways and biochemical interactions.
Medicine:
Research into therapeutic agents and drug delivery systems.
Development of novel pharmaceuticals with specific targeting mechanisms.
Industry:
Application in the production of high-performance materials.
Use as a catalyst or reagent in industrial chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, and ion channels. It typically binds to these targets, modulating their activity and triggering a cascade of biochemical reactions. The pathways involved include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
[2-Amino-cyclohexyl]-carbamic acid benzyl ester.
Cyclohexyl-carbamic acid derivatives.
Propionylamino-cyclohexyl compounds.
Each of these compounds has distinct properties, but [4-((S)-2-Amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester is particularly noted for its balanced reactivity and application versatility.
This compound, with its wide range of applications and intricate molecular interactions, remains a subject of extensive research and development, promising further advancements in multiple scientific domains.
Properties
IUPAC Name |
benzyl N-[4-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-14(21)19(24)22-16-7-9-17(10-8-16)23(18-11-12-18)20(25)26-13-15-5-3-2-4-6-15/h2-6,14,16-18H,7-13,21H2,1H3,(H,22,24)/t14-,16?,17?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFHBPHQZPLVNF-OOHWJJMZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCC(CC1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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